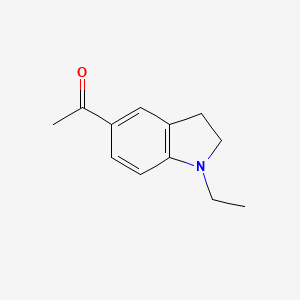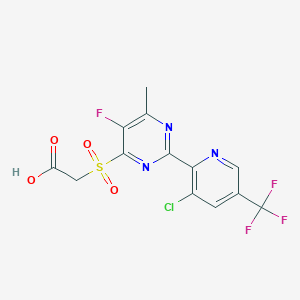
2-((2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)sulfonyl)acetic acid
描述
The compound “2-((2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)sulfonyl)acetic acid” is a fluorinated organic compound . It contains a trifluoromethyl group, which is an important subgroup of fluorinated compounds . The compound also contains a pyridine moiety, which is thought to contribute to its biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . One of the representative synthetic methods involves a cyclocondensation reaction starting from a compound derived from Vilsmeier salt . Ethyl 4,4,4-trifluoroacetoacetate can be condensed with this compound to yield the desired product .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring substituted with a trifluoromethyl group and a chloro group . It also contains a sulfonyl group attached to an acetic acid moiety .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the trifluoromethyl group can participate in various reactions, contributing to the compound’s biological activities .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 44–46 °C . Its InChI code is 1S/C8H5ClF3NO2/c9-5-1-4 (8 (10,11)12)3-13-6 (5)2-7 (14)15/h1,3H,2H2, (H,14,15) .科学研究应用
Metabolism and Excretion
The compound is involved in crucial metabolic and excretion pathways. The metabolism and excretion of a structurally related compound, MK-0524, were explored in humans. The study found that the compound was primarily eliminated via metabolism to an acyl glucuronic acid conjugate, followed by excretion into bile and eventually feces, emphasizing the compound's role in metabolic pathways (Karanam et al., 2007).
Susceptibility to DNA Damage
Research has investigated the impact of structurally similar compounds on DNA damage susceptibility. For instance, [4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio] acetic acid was found to increase susceptibility to hepatic DNA damage, suggesting that similar structures may have implications in genetic integrity and carcinogenesis (Hayashi et al., 1995).
Role in Inflammation and Pain Modulation
The compound's structural analogs have shown significant roles in modulating inflammation and pain. For instance, compounds like F 13640 and F 13714, which are structurally similar, showed profound analgesia in models of trigeminal neuropathic pain, indicating potential applications in pain management and the understanding of pain pathways (Deseure et al., 2002).
Hepatotoxicity Studies
Studies have also investigated the hepatotoxicological effects of structurally related compounds, providing insights into the compound's potential impact on liver health and its mechanisms of toxicity. For instance, research on 6:2 fluorotelomer sulfonic acid and 6:2 fluorotelomer carboxylic acid highlighted their hepatotoxicity and bioaccumulation potential, underlining the importance of understanding such compounds' environmental and health impacts (Sheng et al., 2017).
Novel Nitric Oxide Donor Anti-Inflammatory Agents
The synthesis of novel compounds, such as 4-[2-(4-methyl(amino)sulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridines, which are structurally akin, has been explored for their anti-inflammatory potential, indicating the compound's relevance in the development of new therapeutic agents (Chowdhury et al., 2008).
安全和危害
未来方向
Trifluoromethylpyridine derivatives, such as this compound, have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .
属性
IUPAC Name |
2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoro-6-methylpyrimidin-4-yl]sulfonylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF4N3O4S/c1-5-9(15)12(26(24,25)4-8(22)23)21-11(20-5)10-7(14)2-6(3-19-10)13(16,17)18/h2-3H,4H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBKKRKJFOBJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF4N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4-yl)sulfonyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



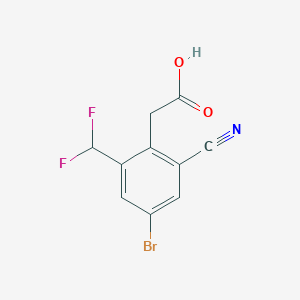
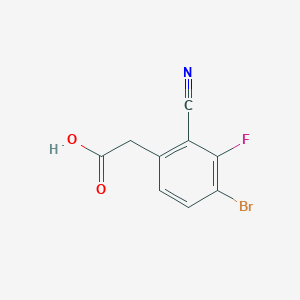
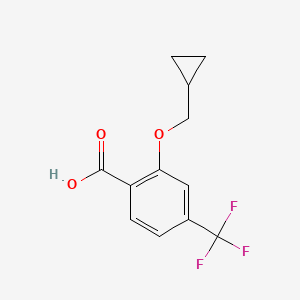
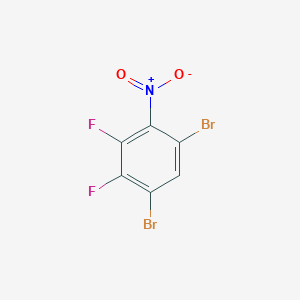
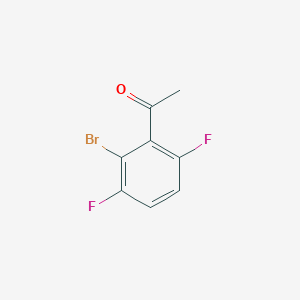
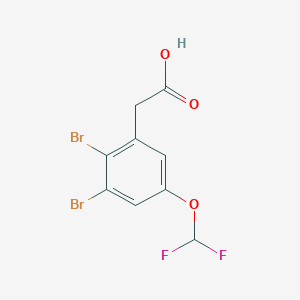
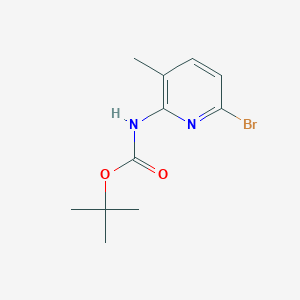
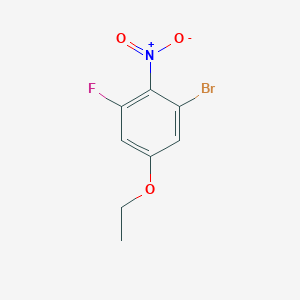
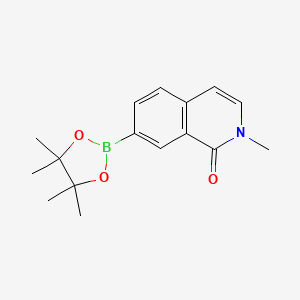
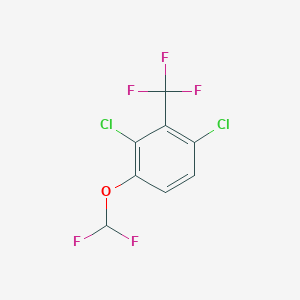
![Spiro[2.2]pentan-1-amine hydrochloride](/img/structure/B1410523.png)
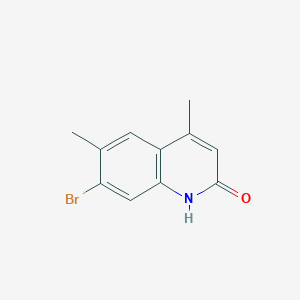
![4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B1410529.png)
